4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid
Overview
Description
4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid is an organic compound with the molecular formula C16H14BNO4S and a molecular weight of 327.2 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a naphthalen-1-ylsulfamoyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of naphthalene-1-amine with chlorosulfonic acid to form naphthalen-1-ylsulfamoyl chloride.
Coupling Reaction: The naphthalen-1-ylsulfamoyl chloride is then reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions to yield this compound.
Chemical Reactions Analysis
4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form new carbon-carbon bonds.
Hydrolysis: The boronic acid group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran and water. Major products formed from these reactions include substituted phenylboronic acids and phenols.
Scientific Research Applications
4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with boronic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid involves its interaction with molecular targets that contain hydroxyl or amino groups. The boronic acid group can form reversible covalent bonds with these groups, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the study of protease inhibitors, where the compound can bind to the active site of the enzyme and prevent substrate binding .
Comparison with Similar Compounds
4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the naphthalen-1-ylsulfamoyl group, making it less specific in its interactions.
4-(N-Phenylsulfamoyl)phenylboronic Acid: Similar structure but with a phenyl group instead of a naphthalen-1-yl group, leading to different binding affinities and specificities.
This compound Esters: These esters have modified reactivity and solubility properties compared to the parent compound.
The uniqueness of this compound lies in its specific structural features, which confer unique binding properties and reactivity, making it a valuable tool in research applications.
Properties
IUPAC Name |
[4-(naphthalen-1-ylsulfamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BNO4S/c19-17(20)13-8-10-14(11-9-13)23(21,22)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKSWRGMRNZXCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656994 | |
Record name | {4-[(Naphthalen-1-yl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-95-5 | |
Record name | B-[4-[(1-Naphthalenylamino)sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957120-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Naphthalen-1-yl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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